Tetrazolo[1,5-a]quinoline-5-carboxylic acid
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Overview
Description
Tetrazolo[1,5-a]quinoline-5-carboxylic acid is a heterocyclic compound that combines the structural features of tetrazole and quinoline.
Synthetic Routes and Reaction Conditions:
From 2-chloroquinoline: One common method involves the reaction of 2-chloroquinoline with sodium azide, leading to the formation of tetrazolo[1,5-a]quinoline derivatives.
From 2-hydrazinylquinoline derivatives: Another method includes the diazotization of 2-hydrazinylquinoline derivatives, followed by cyclocondensation.
Intramolecular cyclocondensation: This method involves the intramolecular cyclocondensation of 2-azidoarylidenes.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned routes, optimized for yield and purity. Microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Types of Reactions:
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, various nucleophiles.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Substituted tetrazolo[1,5-a]quinoline derivatives with various functional groups.
Scientific Research Applications
Tetrazolo[1,5-a]quinoline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial and anti-inflammatory agent.
Medicine: Explored for its role in developing new therapeutic agents targeting various diseases.
Industry: Utilized in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of tetrazolo[1,5-a]quinoline-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects . For example, its antibacterial activity may result from inhibiting bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
- Tetrazolo[1,5-a]quinoline-4-carboxylic acid
- Tetrazolo[1,5-a]quinoline-4-carbonitrile
- Tetrazolo[1,5-a]quinoline-4-carbaldehyde
Comparison: Tetrazolo[1,5-a]quinoline-5-carboxylic acid is unique due to its specific carboxylic acid functional group at the 5-position, which imparts distinct chemical and biological properties compared to its analogs . This functional group enhances its solubility and reactivity, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
tetrazolo[1,5-a]quinoline-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O2/c15-10(16)7-5-9-11-12-13-14(9)8-4-2-1-3-6(7)8/h1-5H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKBTZARDLEVFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=NN=NN23)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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